molecular formula C14H11N3O3 B15049536 Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate

Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate

Cat. No.: B15049536
M. Wt: 269.25 g/mol
InChI Key: GZTWLJNJNIXKIW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is an organic compound with a complex structure that includes cyano, amino, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with substituted anilines under specific conditions. One common method involves the use of a solvent-free reaction where ethyl cyanoacetate is stirred with the substituted aniline at elevated temperatures . Another method involves the use of a solvent such as ethanol, where the reactants are refluxed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, which can facilitate nucleophilic substitution reactions. Acidic conditions can also be used to promote condensation reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions can lead to the formation of various heterocyclic compounds, which are of interest in medicinal chemistry .

Scientific Research Applications

Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate exerts its effects involves interactions with various molecular targets. The cyano and ester groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetanilides: These compounds share the cyano and aniline functional groups and have similar reactivity.

    Ethyl Cyanoacetate Derivatives: These compounds have the cyano and ester groups and can undergo similar types of reactions.

Uniqueness

Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is unique due to the presence of both cyano and ester groups in the same molecule, which allows for a wide range of chemical reactions and applications. Its structure also provides opportunities for the development of new materials and pharmaceuticals with specific properties.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

ethyl 3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate

InChI

InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3

InChI Key

GZTWLJNJNIXKIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N

Origin of Product

United States

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